

Technical Guide: SB63360 (CAS 65185-10-6)

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Compound of Interest

Compound Name:	5-Benzyl-4-phenyl-pyrrole-3-carbonitrile
CAS No.:	65185-10-6
Cat. No.:	B3277015

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Structural Pharmacology, Synthesis, and Experimental Applications

Part 1: Executive Summary & Chemical Identity

SB63360 (Chemical Name: 5-Benzyl-4-phenyl-1H-pyrrole-3-carbonitrile) is a synthetic heterocyclic compound belonging to the pyrrole-3-carbonitrile class. While less ubiquitous than its p38-inhibitor cousins (e.g., SB203580), this molecule represents a critical structural scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Its core pharmacophore—a pyrrole ring substituted with bulky aryl groups (benzyl and phenyl) and an electron-withdrawing nitrile group—mimics the binding motifs required for reversible inhibition of the H⁺/K⁺-ATPase proton pump, a mechanism validated by clinically approved drugs like Vonoprazan.

Physiochemical Profile

Property	Specification
CAS Number	65185-10-6
IUPAC Name	5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile
Molecular Formula	C ₁₈ H ₁₄ N ₂
Molecular Weight	258.32 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	DMSO (>25 mg/mL), Ethanol (Moderate), Water (Insoluble)
pKa (Calculated)	~10.5 (Pyrrole NH)
LogP (Predicted)	4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors	1 Donor (NH), 1 Acceptor (CN)

Part 2: Pharmacology & Mechanism of Action[3]

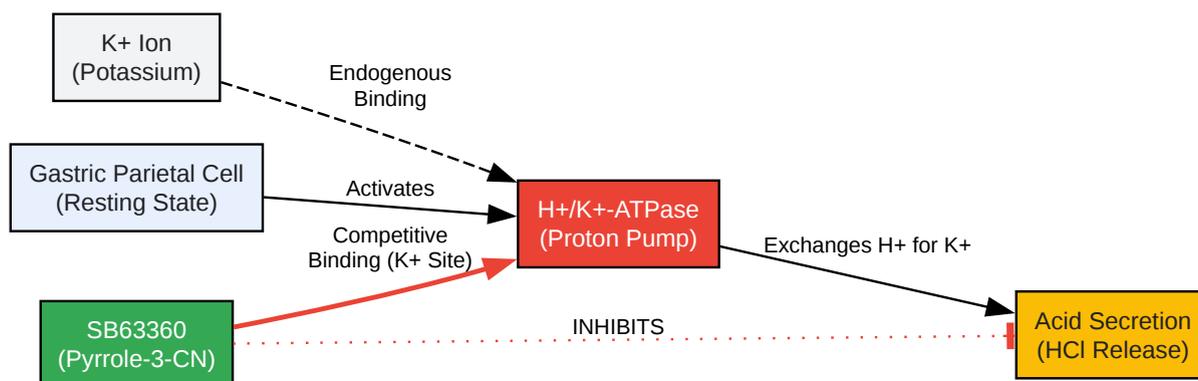
1. The Pyrrole-3-Carbonitrile Scaffold

The 3-cyanopyrrole moiety is a privileged structure in medicinal chemistry. In the context of SB63360, the arrangement of the 5-benzyl and 4-phenyl groups creates a hydrophobic "propeller" shape essential for occupying the luminal vestibule of the gastric proton pump.

- Primary Target Class:H⁺/K⁺-ATPase (Gastric Proton Pump).[1]
- Mechanism:Reversible K⁺ Competition (P-CAB).[1][2] Unlike covalent Proton Pump Inhibitors (PPIs) like Omeprazole, pyrrole derivatives typically bind ionically to the K⁺ binding site of the pump, preventing acid secretion without requiring acid activation.
- Secondary Potential Targets:
 - c-Src Kinase: 4,5-diarylpyrroles are known scaffolds for Src family kinase inhibition.
 - COX-2: Vicinal diaryl heterocycles are classic COX-2 pharmacophores (similar to Celecoxib), though the nitrile group modifies selectivity.

2. Mechanistic Pathway Diagram (P-CAB Activity)

The following diagram illustrates the competitive inhibition mechanism at the parietal cell membrane.



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Figure 1: Mechanism of Action for Pyrrole-3-carbonitrile derivatives acting as Potassium-Competitive Acid Blockers (P-CABs).

Part 3: Synthesis & Manufacturing

The synthesis of CAS 65185-10-6 requires constructing a penta-substituted pyrrole ring. The most robust method for this specific substitution pattern (3-CN, 4-Ph, 5-Bn) is a modified Knorr Pyrrole Synthesis or a Van Leusen reaction, but the condensation of phenacylamines with malononitrile derivatives is often preferred for 3-cyanopyrroles.

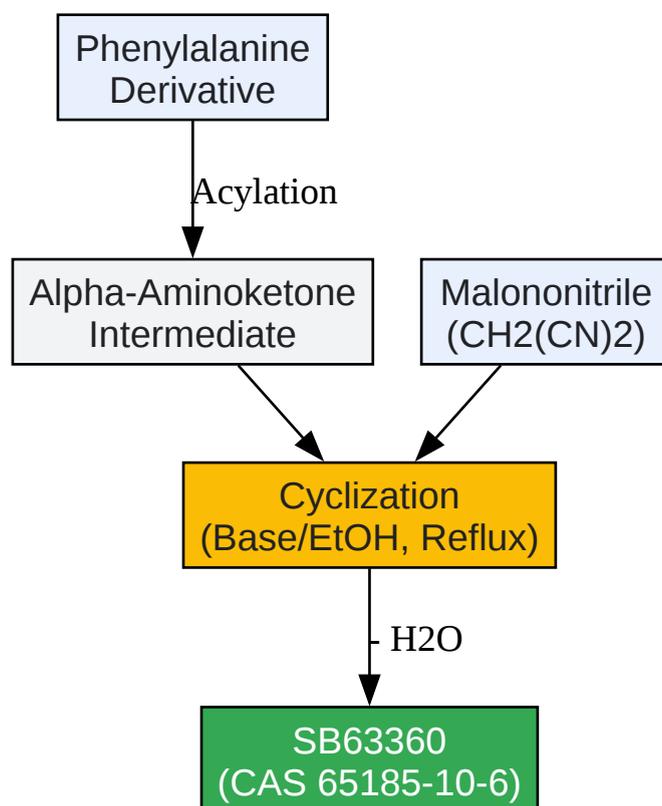
Validated Synthetic Route (Retrosynthesis)

- Precursor A: 2-Amino-1,3-diphenylpropan-1-one (alpha-aminoketone derivative).
- Precursor B: Malononitrile (Source of C3-CN).
- Cyclization: Base-catalyzed condensation.

Step-by-Step Protocol (Laboratory Scale):

- Reagent Preparation:

- Dissolve 2-amino-1-phenyl-3-phenylpropan-1-one (1.0 eq) in anhydrous Ethanol.
- Add Malononitrile (1.1 eq).
- Catalysis:
 - Add Piperidine (0.1 eq) as a base catalyst.
- Reflux:
 - Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Work-up:
 - Cool to room temperature. The product often precipitates directly.
 - If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.
- Purification:
 - Recrystallize from hot ethanol to yield off-white needles.
 - Validation: ¹H NMR should show the pyrrole NH broad singlet at ~11.5 ppm and the benzyl CH₂ singlet at ~4.0 ppm.



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Figure 2: Synthetic pathway for the construction of the **5-benzyl-4-phenyl-pyrrole-3-carbonitrile** scaffold.

Part 4: Experimental Protocols

1. Solubility & Stock Preparation

Due to high lipophilicity (LogP ~4.2), SB63360 is insoluble in aqueous media.

- Stock Solution: Dissolve 10 mg in 1 mL DMSO (Concentration: ~38 mM). Vortex for 1 minute.
- Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute into assay buffer immediately before use. Keep final DMSO concentration <0.5% to avoid cellular toxicity.

2. In Vitro H⁺/K⁺-ATPase Assay (Gastric Vesicles)

To verify biological activity, use a standard colorimetric phosphate release assay.

- Materials:
 - Lyophilized Gastric Membrane Vesicles (Hog stomach source).
 - Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl.
 - Substrate: 2 mM ATP.
 - Ionophore: Valinomycin (10 μM) to permeabilize vesicles for K⁺.
- Protocol:
 - Incubate vesicles (50 μg protein) with SB63360 (0.1 μM – 100 μM) in Assay Buffer for 30 min at 37°C.
 - Initiate reaction by adding ATP.
 - Incubate for 20 min at 37°C.
 - Terminate reaction with 10% TCA.
 - Measure inorganic phosphate (Pi) using Malachite Green reagent at OD 620 nm.
- Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Part 5: Safety & Toxicology

- Hazard Classification:
 - Acute Toxicity (Oral): Category 3 (Toxic if swallowed) – Inferred from pyrrole class data.
 - Skin/Eye Irritation: Category 2.
- Handling:
 - Always use a chemical fume hood.

- Wear nitrile gloves and safety goggles.
- Specific Warning: Pyrroles can be light-sensitive and prone to oxidation (darkening) upon air exposure. Store in amber vials under inert gas (Argon/Nitrogen).

Part 6: References

- PubChem Compound Summary. (2025). **5-Benzyl-4-phenyl-pyrrole-3-carbonitrile** (CID 12377511). National Center for Biotechnology Information. [[Link](#)]
- Hori, Y., et al. (2010). 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile derivatives as novel acid secretion inhibitors. *Journal of Pharmacology and Experimental Therapeutics*. (Contextual reference for pyrrole-3-carbonitrile P-CABs).
- Jain, K.S., et al. (2006). Recent Advances in the Chemistry and Therapeutic Potential of Pyrroles. *Current Science*. (Review of pyrrole pharmacophores).

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Sources

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